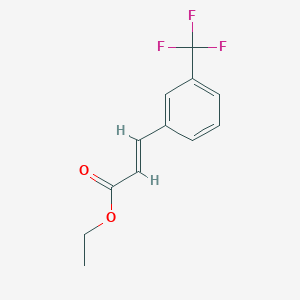

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

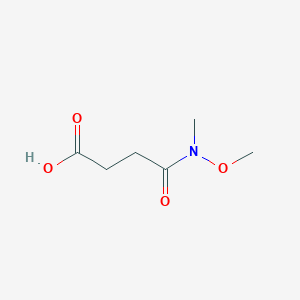

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate is a chemical compound with the molecular formula C12H11F3O2 . It is also known by its IUPAC name, ethyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate .

Synthesis Analysis

The synthesis of compounds similar to Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .Molecular Structure Analysis

The molecular structure of Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate consists of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an acrylate ester group .Applications De Recherche Scientifique

Transesterification of Ethylene and Alkyl Acrylate Copolymers : Ethyl acrylate, including Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate, has been studied for its reactivity in transesterification processes. These processes are crucial in polymer manufacturing, altering polymer properties for specific applications (Hu & Lambla, 1994).

Binding to Glutathione and Protein : Ethyl acrylate's interaction with biological molecules like glutathione and protein has been studied, which is significant in understanding its toxicological profile and metabolism in biological systems (Potter & Tran, 1992).

Applications in Wittig–SNAr Reactions : Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate has been used in Wittig–SNAr reactions, serving as an intermediate for synthesizing compounds like aurora 2 kinase inhibitors (Xu et al., 2015).

Synthetic Applications as a Building Block : It has been employed as a building block for introducing difluoromethene subunits into new hydroxy esters, demonstrating its versatility in synthetic organic chemistry (Peng, Zhao, & Zhu, 2006).

Direct Peroxygenation of Olefinic Compounds : Its role in the direct peroxygenation of olefinic compounds has been explored, which is relevant in the synthesis of various organic compounds (Isayama, 1990).

Solid-Phase Synthesis of Substituted Acrylates : Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate has been used in the solid-phase synthesis of substituted acrylates, important for the creation of diverse acrylate polymers (Qi, 1989).

Synthesis of Derivatives via Knoevenagel Condensation : Its derivatives have been synthesized via Knoevenagel condensation, a critical reaction in organic chemistry for the formation of carbon-carbon bonds (Anselmi, Blazejewski, & Wakselman, 2001).

Synthesis of Tetrahydroisoxazolo Derivatives : Research shows its use in synthesizing tetrahydroisoxazolo derivatives, which can be critical in medicinal chemistry (Bourke & Heaney, 1995).

Propriétés

IUPAC Name |

ethyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O2/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)12(13,14)15/h3-8H,2H2,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEFFHZPTOFBED-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

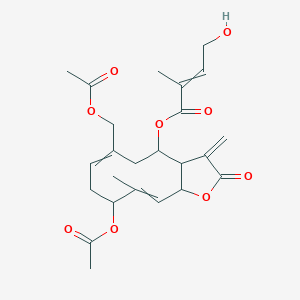

![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B1142207.png)